molecular formula C15H14N4OS B12223879 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B12223879
M. Wt: 298.4 g/mol
InChI Key: HFKWIUSRKJPXQW-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:

Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This eco-friendly approach minimizes the use of catalysts and additives, making the process more sustainable .

Chemical Reactions Analysis

1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves the inhibition of key molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C15H14N4OS/c1-10-13(11(2)20)8-19-14(16-10)17-15(18-19)21-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

HFKWIUSRKJPXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)C)SCC3=CC=CC=C3

Origin of Product

United States

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